molecular formula C13H22INO3 B6603658 tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate CAS No. 2701680-05-7

tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate

Cat. No.: B6603658
CAS No.: 2701680-05-7
M. Wt: 367.22 g/mol
InChI Key: DRDIYBQMMIXWAQ-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a tert-butyl group, an iodomethyl group, and an oxabicyclo[2.2.2]octane ring system, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the oxabicyclo[2.2.2]octane ring system, followed by the introduction of the iodomethyl group and the tert-butyl carbamate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and scalability.

Chemical Reactions Analysis

tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s stability and reactivity make it useful in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The iodomethyl group can act as a reactive site for further chemical modifications, while the oxabicyclo[2.2.2]octane ring system provides structural stability. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates and products.

Comparison with Similar Compounds

tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate can be compared with other similar compounds, such as:

    tert-butyl N-[1-(bromomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    tert-butyl N-[1-(chloromethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate: Similar structure but with a chloromethyl group instead of an iodomethyl group.

The uniqueness of this compound lies in its iodomethyl group, which imparts distinct reactivity and properties compared to its bromomethyl and chloromethyl analogs.

Properties

IUPAC Name

tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22INO3/c1-11(2,3)18-10(16)15-12-4-6-13(8-14,7-5-12)17-9-12/h4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDIYBQMMIXWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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